Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
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Overview
Description
Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and an ethyl carbamate group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is usually carried out in acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, solvent-free and catalyst-free methods under microwave irradiation have been developed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This modulation leads to its effects on the central nervous system, including sedative and anxiolytic properties.
Comparison with Similar Compounds
Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and pharmacological profiles. For example:
Zolpidem: Used primarily as a sedative and hypnotic agent.
Alpidem: Used as an anxiolytic agent with fewer side effects compared to classical benzodiazepines.
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H15N3O2 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
ethyl N-(2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)18-15-14(12-8-4-3-5-9-12)17-13-10-6-7-11-19(13)15/h3-11H,2H2,1H3,(H,18,20) |
InChI Key |
PDJBWGMTNQYLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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